2-Bromo-3-(difluoromethyl)aniline hydrochloride
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Overview
Description
2-Bromo-3-(difluoromethyl)aniline hydrochloride: is an organic compound with the molecular formula C7H7BrClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(difluoromethyl)aniline hydrochloride typically involves the bromination of 3-(difluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The hydrochloride salt is then formed by treating the brominated product with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and purification processes to obtain the compound in high purity. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(difluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 2-Bromo-3-(difluoromethyl)aniline hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It may also serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(difluoromethyl)aniline hydrochloride depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and difluoromethyl groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
3-Bromoaniline: Lacks the difluoromethyl group, making it less reactive in certain reactions.
4-Bromo-2-(trifluoromethyl)aniline: Another structural isomer with different substitution patterns.
Uniqueness: 2-Bromo-3-(difluoromethyl)aniline hydrochloride is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties
Properties
Molecular Formula |
C7H7BrClF2N |
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Molecular Weight |
258.49 g/mol |
IUPAC Name |
2-bromo-3-(difluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H6BrF2N.ClH/c8-6-4(7(9)10)2-1-3-5(6)11;/h1-3,7H,11H2;1H |
InChI Key |
IHYDODZQWPGMOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Br)C(F)F.Cl |
Origin of Product |
United States |
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